1-Cyclopentyl-2,3-dimethylbenzene
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Overview
Description
1-Cyclopentyl-2,3-dimethylbenzene is an organic compound with the molecular formula C13H18. It is a derivative of benzene, where the benzene ring is substituted with a cyclopentyl group and two methyl groups at the 2 and 3 positions. This compound belongs to the class of aromatic hydrocarbons and is known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-2,3-dimethylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the alkylation of 2,3-dimethylbenzene with cyclopentyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-2,3-dimethylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Cyclopentyl-2,3-dimethylbenzoic acid.
Reduction: 1-Cyclopentyl-2,3-dimethylcyclohexane.
Substitution: 1-Cyclopentyl-2,3-dimethyl-4-bromobenzene (for bromination).
Scientific Research Applications
1-Cyclopentyl-2,3-dimethylbenzene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2,3-dimethylbenzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, altering their activity. The cyclopentyl group and methyl substituents influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-2,4-dimethylbenzene
- 1-Cyclopentyl-3,4-dimethylbenzene
- 1-Cyclopentyl-2,3-diethylbenzene
Uniqueness
1-Cyclopentyl-2,3-dimethylbenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. The presence of both cyclopentyl and methyl groups provides a distinct steric and electronic environment, influencing its interactions and applications .
Properties
CAS No. |
62379-89-9 |
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Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-cyclopentyl-2,3-dimethylbenzene |
InChI |
InChI=1S/C13H18/c1-10-6-5-9-13(11(10)2)12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3 |
InChI Key |
IEVIAIZPRSUHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCC2)C |
Origin of Product |
United States |
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